![molecular formula C17H18N4O3 B2996643 5-phenyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1,2-oxazole-3-carboxamide CAS No. 2034389-39-2](/img/structure/B2996643.png)
5-phenyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1,2-oxazole-3-carboxamide
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Overview
Description
5-phenyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1,2-oxazole-3-carboxamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the oxazole class of compounds and has been synthesized using a specific method.
Scientific Research Applications
Synthesis of Pyrazolopyrimidine Derivatives
Research has demonstrated the utility of pyrazol-1-yl and oxazole derivatives in the facile preparation of pyrazolo[3,4-d]pyrimidin-4(5H)-ones and their derivatives. These compounds are synthesized through reactions involving amino-1-phenyl-1H-pyrazole-4-carboxamide with various ethyl alcanoates, highlighting the chemical's versatility in creating a diverse array of pyrazolopyrimidine derivatives with potential for further biological evaluation (Miyashita et al., 1990).
Anticancer and Anti-inflammatory Applications
Novel series of pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These studies reveal the compound's potential in the development of new therapeutic agents targeting cancer and inflammatory diseases, underscoring its importance in medicinal chemistry research (Rahmouni et al., 2016).
Anti-Influenza Virus Activity
Benzamide-based 5-aminopyrazoles and their fused heterocycles have been synthesized, showing remarkable activity against the avian influenza virus. This research signifies the chemical's role in creating antiviral agents, particularly against strains of influenza that pose significant threats to public health (Hebishy et al., 2020).
Enzymatic Activity Enhancement
Studies have also explored the compound's utility in enhancing enzymatic activity, particularly in increasing the reactivity of cellobiase. This highlights the potential for the chemical to contribute to biotechnological applications, where enzyme modulation is crucial for various industrial processes (Abd & Awas, 2008).
Antitumor Agents
Research into the synthesis of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as antitumor agents has shown significant effects in mouse tumor model cancer cell lines. These findings demonstrate the compound's potential as a scaffold for developing new anticancer drugs, contributing to the ongoing search for more effective cancer treatments (Nassar et al., 2015).
Mechanism of Action
Target of Action
Similar compounds containing pyrazole and imidazole moieties have been reported to interact with a variety of targets, including enzymes, receptors, and ion channels .
Mode of Action
Compounds with similar structures have been shown to interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Similar compounds have been reported to influence a variety of biochemical pathways, including those involved in inflammation, cell proliferation, and neurotransmission .
Pharmacokinetics
The compound’s solubility and stability, which can influence its bioavailability, may be inferred from the properties of similar compounds .
Result of Action
Similar compounds have been reported to exert various effects, such as anti-inflammatory, antitumor, and neuroprotective activities .
properties
IUPAC Name |
5-phenyl-N-[2-(2-pyrazol-1-ylethoxy)ethyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c22-17(18-8-11-23-12-10-21-9-4-7-19-21)15-13-16(24-20-15)14-5-2-1-3-6-14/h1-7,9,13H,8,10-12H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDPHSUONFZNLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCOCCN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-phenyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1,2-oxazole-3-carboxamide |
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